Trimethoxy[3-(2-methylphenyl)propyl]silane
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Overview
Description
Trimethoxy[3-(2-methylphenyl)propyl]silane is an organosilicon compound that features a silane group bonded to a trimethoxy group and a 3-(2-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(2-methylphenyl)propyl]silane typically involves the reaction of 3-(2-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(2-methylphenyl)propyl chloride+trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[3-(2-methylphenyl)propyl]silane can undergo various types of chemical reactions, including:
Hydrolysis: The trimethoxy group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silane group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silanes.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products can be formed.
Scientific Research Applications
Trimethoxy[3-(2-methylphenyl)propyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which Trimethoxy[3-(2-methylphenyl)propyl]silane exerts its effects is primarily through the formation of siloxane bonds. The trimethoxy group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or siloxane-containing materials. This process is facilitated by the presence of water or aqueous acid/base.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-methoxyethoxy)propyl]silane
- Trimethoxy[3-(glycidyloxy)propyl]silane
Uniqueness
Trimethoxy[3-(2-methylphenyl)propyl]silane is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
63079-53-8 |
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Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
trimethoxy-[3-(2-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-8-5-6-9-13(12)10-7-11-17(14-2,15-3)16-4/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI Key |
IRZFMVMIZWDDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
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